4-(1H-imidazol-5-yl)cyclohexan-1-one
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Overview
Description
4-(1H-imidazol-5-yl)cyclohexan-1-one is a compound that features a cyclohexanone ring substituted with an imidazole group at the 4-position. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the imidazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-5-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-imidazole with cyclohexanone derivatives. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-5-yl)cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in cyclohexanol derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce cyclohexanol derivatives. Substitution reactions can result in a variety of functionalized imidazole compounds.
Scientific Research Applications
4-(1H-imidazol-5-yl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-5-yl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound may interact with biological membranes, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-1-yl)phenol
- 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one
- 5-(Hydroxymethyl)furfural
Uniqueness
Compared to similar compounds, 4-(1H-imidazol-5-yl)cyclohexan-1-one is unique due to the presence of both the cyclohexanone and imidazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its structural features allow for diverse functionalization, enabling the synthesis of a wide range of derivatives with tailored properties .
Properties
CAS No. |
186292-98-8 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H12N2O/c12-8-3-1-7(2-4-8)9-5-10-6-11-9/h5-7H,1-4H2,(H,10,11) |
InChI Key |
XHRVFFXICWLWFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CN=CN2 |
Origin of Product |
United States |
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